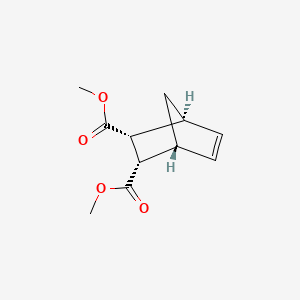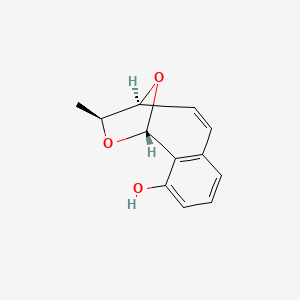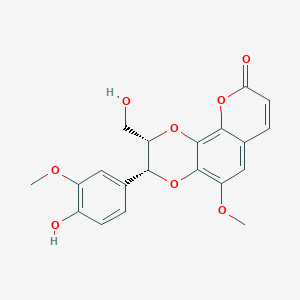
4-(6-Aminopurin-9-yl)butane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Aminopurin-9-yl)butane-1,2-diol is a modified nucleoside analog that has been studied for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dihydroxybutyl group attached to the adenine base, which can influence its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-dihydroxybutyl)adenine typically involves the use of phosphoramidite and H-phosphonate chemistry. These methods allow for the incorporation of the dihydroxybutyl group at specific positions on the adenine base. The reaction conditions often include the use of nucleophilic reagents and protecting groups to ensure the selective modification of the adenine molecule .
Industrial Production Methods
While specific industrial production methods for 9-(3,4-dihydroxybutyl)adenine are not widely documented, the principles of large-scale nucleoside synthesis can be applied. This includes the use of automated synthesizers and solid-phase synthesis techniques to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Aminopurin-9-yl)butane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The dihydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the dihydroxybutyl group to a more reduced state, such as an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired modifications .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxybutyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the adenine base .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 9-(3,4-dihydroxybutyl)adenine involves its incorporation into nucleic acids, where it can influence the stability and base-pairing properties of DNA and RNA. The dihydroxybutyl group can interact with enzymes and other molecular targets, affecting the overall structure and function of the nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(2-Phosphonylmethoxyethyl)adenine: Another nucleoside analog with antiviral properties.
9-(2-Phosphonylmethoxypropyl)adenine: Similar in structure and used in antiviral research.
9-(3,4-Dihydroxybutyl)uracil: A related compound with a different base but similar modifications.
Uniqueness
4-(6-Aminopurin-9-yl)butane-1,2-diol is unique due to its specific dihydroxybutyl modification, which can influence its chemical and biological properties in ways that differ from other nucleoside analogs. This uniqueness makes it a valuable tool for studying nucleic acid interactions and developing new therapeutic agents .
Eigenschaften
Molekularformel |
C9H13N5O2 |
|---|---|
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
4-(6-aminopurin-9-yl)butane-1,2-diol |
InChI |
InChI=1S/C9H13N5O2/c10-8-7-9(12-4-11-8)14(5-13-7)2-1-6(16)3-15/h4-6,15-16H,1-3H2,(H2,10,11,12) |
InChI-Schlüssel |
SJTGBHCHRMNUPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCC(CO)O)N |
Synonyme |
9-(3,4-dihydroxybutyl)adenine 9-DHBAD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1252117.png)
![[(1S,4R,5S,6S,7S,8R,9S,13S,16S,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1252120.png)











